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Compound of Interest

2-Chloro-3-(2-
Compound Name: o
chloroethyl)quinoline

Cat. No.: B184887

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in
medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, planar structure
and ability to engage in various intermolecular interactions make it an ideal platform for
designing molecules with specific biological targets. Within this class, halogenated quinolines
serve as exceptionally versatile precursors for constructing diverse molecular libraries. 2-
Chloro-3-(2-chloroethyl)quinoline (CAS No: 62595-04-4) emerges as a patrticularly valuable
building block, featuring two distinct reactive sites that allow for sequential and regioselective
chemical modifications.

Molecular Structure and Physicochemical
Properties

The fundamental architecture of 2-Chloro-3-(2-chloroethyl)quinoline dictates its chemical
behavior. The molecule consists of a quinoline nucleus substituted at the C2 position with a
chlorine atom and at the C3 position with a 2-chloroethyl side chain.

» Electronic Effects: The chlorine atom at the C2 position exerts a strong electron-withdrawing
effect, which activates this position for nucleophilic aromatic substitution. This is a key
feature for its synthetic utility.

o Reactivity of the Side Chain: The terminal chlorine on the ethyl group at C3 is a primary alkyl
halide, making it highly susceptible to classical SN2 (nucleophilic substitution) reactions with
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a wide range of nucleophiles.

This dual reactivity allows for a stepwise functionalization, enabling the synthesis of complex
derivatives.

Below is a diagram illustrating the atom connectivity and numbering of the quinoline ring
system in the target molecule.

Caption: Molecular connectivity of the title compound.

Table 1: Physicochemical Properties A summary of the key physicochemical properties for 2-
Chloro-3-(2-chloroethyl)quinoline is provided below.

Property Value Source
CAS Number 62595-04-4 [1]12113]
Molecular Formula C11HoCI2N [1112][3]
Molecular Weight 226.1 g/mol [1][2]
IUPAC Name 2-chloro-3-(2- [2]
chloroethyl)quinoline

Boiling Point 347.1°C at 760 mmHg [2]
Density 1.307 g/cm? [2]

Synthetic Strategy: A Multi-Step Approach

While a direct, single-pot synthesis is not commonly documented, a robust and logical pathway
can be designed based on well-established organochemical reactions, starting from substituted
acetanilides. The overall strategy involves the initial construction of a key intermediate, 2-
chloroquinoline-3-carbaldehyde, followed by the elongation and modification of the C3-
substituent.

Part A: Synthesis of 2-Chloroquinoline-3-carbaldehyde
via Vilsmeier-Haack Reaction
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The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of
activated aromatic compounds, such as acetanilides, to produce 2-chloro-3-formylquinolines.[4]
[5][6] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus
oxychloride (POCIs) and a substituted amide like N,N-dimethylformamide (DMF).

Causality of Experimental Choices:

o Acetanilide: The starting material must be an activated aromatic ring capable of undergoing
electrophilic substitution. The acetamido group directs the cyclization.

o POCIs and DMF: This combination generates the electrophilic Vilsmeier reagent,
[CICH=N(CHs)2]*ClI~, which is essential for the formylation step. POCIs also serves as the
chlorinating agent to form the 2-chloroquinoline product.

o Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and
requires cooling (0-5 °C). The subsequent cyclization requires heating (80-90 °C) to
overcome the activation energy barrier.[5]
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Fig. 2: Vilsmeier-Haack Synthesis Workflow
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Caption: Workflow for synthesizing the key aldehyde intermediate.
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Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde

o Reagent Preparation: In a three-necked flask equipped with a dropping funnel, condenser,
and magnetic stirrer, place N,N-dimethylformamide (DMF) (3 molar equivalents). Cool the
flask in an ice-salt bath to 0-5 °C.

e Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCIs) (4.5 molar equivalents)
dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C.
Stir for an additional 30 minutes after addition is complete.

o Addition of Substrate: Add the appropriate substituted acetanilide (1 molar equivalent)
portion-wise to the reaction mixture.

o Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain
for 4-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

o Work-up and Isolation: Cool the mixture to room temperature and pour it carefully onto
crushed ice. Neutralize with a mild base (e.g., sodium bicarbonate solution) until a precipitate
forms.

« Purification: Filter the solid product, wash thoroughly with cold water, and dry. Recrystallize
from a suitable solvent (e.g., ethanol) to obtain the pure 2-chloroquinoline-3-carbaldehyde.

Part B: Conversion of the Formyl Group to a 2-
Chloroethyl Group

This transformation requires a two-carbon homologation and subsequent functional group
manipulations. A reliable synthetic sequence is proposed:

» Wittig or Horner-Wadsworth-Emmons (HWE) Reaction: React the aldehyde with a
phosphorus ylide (e.g., (carbethoxymethylene)triphenylphosphorane) to form an ethyl
cinnamate derivative (an a,-unsaturated ester). The HWE reaction is often preferred for its
high E-alkene selectivity and ease of byproduct removal.

o Catalytic Hydrogenation: Reduce the carbon-carbon double bond of the unsaturated ester
using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. This
selectively reduces the alkene without affecting the ester or the quinoline ring.
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» Reduction of the Ester: Reduce the resulting saturated ester to the corresponding primary
alcohol using a strong reducing agent like lithium aluminum hydride (LiAIHa4).

o Chlorination of the Alcohol: Convert the primary alcohol to the target 2-chloroethyl group
using a standard chlorinating agent such as thionyl chloride (SOCI2) or phosphorus
oxychloride (POCIs).[7][8] This step must be performed under anhydrous conditions to
prevent side reactions.[8]

Spectroscopic Characterization: A Predictive
Analysis

While experimental spectra for 2-Chloro-3-(2-chloroethyl)quinoline are not readily available
in public databases, its spectroscopic features can be reliably predicted based on its structure
and data from analogous compounds like 2-chloroquinoline.[9]

Table 2: Predicted Spectroscopic Data
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Technique

Predicted Key Features

1H NMR

Aromatic Region (6 7.5-8.5 ppm): 4 protons on
the benzo- part of the quinoline ring, exhibiting
complex doublet/triplet splitting patterns. The H4
proton will likely be a singlet shifted downfield.
Aliphatic Region: Two triplets, each integrating
to 2H, around & 3.0-4.0 ppm, corresponding to
the -CH2-CH2-CI system. The methylene group
adjacent to the quinoline ring (-CH2-) will be
slightly more downfield than the terminal
methylene (-CH2ClI).

13C NMR

Aromatic Region (6 120-155 ppm): 9 distinct
signals for the quinoline carbons. C2 will be
significantly shifted due to the attached chlorine.
Aliphatic Region: Two signals expected around
0 30-45 ppm for the two sp3 hybridized carbons
of the ethyl side chain.

IR (Infrared)

~3050 cm~t; Aromatic C-H stretching. ~2900-
2960 cm~1: Aliphatic C-H stretching. ~1600,
1500 cm~1: C=C and C=N stretching of the
quinoline ring. ~750-850 cm~1: C-ClI stretching
vibrations.

Mass Spec (El)

Molecular lon (M*): A cluster of peaks at m/z
225, 227, and 229 due to the presence of two
chlorine atoms (3°Cl and 3’Cl isotopes). The
relative intensity ratio should be approximately
9:6:1. Fragmentation: Loss of a chlorine radical
(-Cl), loss of HCI, and cleavage of the ethyl side
chain (loss of -CH2Cl or -C2H4Cl).

Protocol 2: Standard Protocol for NMR Sample Preparation and Analysis

This protocol provides a self-validating system for acquiring high-quality NMR data.

o Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.
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» Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCIs or
DMSO-de) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the
compound without reacting with it and should have minimal overlapping signals.

 Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane
(TMS), which provides a reference signal at 0.00 ppm.

o Data Acquisition: Acquire *H, 13C, DEPT, COSY, and HSQC spectra on a high-field NMR
spectrometer (e.g., 400 MHz or higher).[10][11]

o Data Processing: Process the raw data (Fourier transform, phase correction, baseline
correction) using appropriate software. Integrate the *H NMR signals to determine proton
ratios.

o Data Validation: Ensure that the integration values correspond to the expected number of
protons and that the chemical shifts and coupling constants are consistent with the proposed
structure. The combination of 1D and 2D spectra (COSY, HSQC) should unambiguously
confirm the connectivity of the molecule.

Reactivity and Synthetic Applications in Drug
Discovery

The synthetic power of 2-Chloro-3-(2-chloroethyl)quinoline lies in the orthogonal reactivity of
its two chloro-substituents. This allows for selective and sequential reactions to build molecular
complexity.

¢ Nucleophilic Substitution at the Side Chain: The primary chloride is highly reactive towards
nucleophiles like amines, thiols, and alkoxides. This reaction is typically performed under
milder conditions than those required for substitution on the quinoline ring, allowing for
selective functionalization of the side chain first.

e Nucleophilic Aromatic Substitution (SNAr) at C2: The C2-Cl bond can be displaced by strong
nucleophiles, often requiring higher temperatures or catalytic conditions (e.g., Buchwald-
Hartwig or Ullmann coupling for N- or O-arylation).[4]
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« Intramolecular Cyclization: The two reactive centers can be used to construct novel fused
heterocyclic systems. For instance, reaction with a dinucleophile (e.g., ethylenediamine)
could lead to the formation of a diazepine ring fused to the quinoline scaffold.

: R07 :
Heat/Catalyst

Y
(Amine Derivative) Cl'hiol Derivative) [Ether Derivative] ( ] ( )

Side-Chain Reactions (S_N2) Ring Reactions (S_NAr) Intramolecular Cyclization

Fig. 3: Key Reaction Pathways

Click to download full resolution via product page

Caption: Synthetic utility and major reaction pathways.

Conclusion

2-Chloro-3-(2-chloroethyl)quinoline is a high-value synthetic intermediate whose molecular
structure is primed for diverse chemical transformations. Its two distinct electrophilic centers—
the C2-position on the quinoline ring and the terminal carbon of the ethyl side chain—provide a
platform for controlled, stepwise synthesis. By understanding its logical synthetic origins from
simple acetanilides and its predictable spectroscopic and reactive properties, researchers in
drug development can strategically leverage this molecule to construct novel and complex
chemical entities with significant therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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